Sulfometuron-methyl

Overview

Description

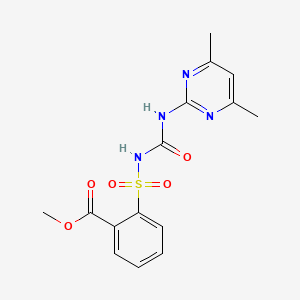

Sulfometuron-methyl (methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate) is a sulfonylurea herbicide widely used for pre- and post-emergent weed control in agricultural and forestry settings . It inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, leading to plant growth arrest. Its molecular formula is C₁₅H₁₆N₄O₅S, with an average mass of 364.376 g/mol and a pKa of 5.2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfometuron-methyl is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, 2-chloro-4,6-dimethylpyrimidine. This intermediate is then reacted with methyl 2-aminosulfonylbenzoate under controlled conditions to form the final product, this compound. The reaction typically involves the use of solvents such as acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into various herbicidal products, such as water-dispersible granules, to ensure ease of application and effectiveness in the field .

Chemical Reactions Analysis

Types of Reactions

Sulfometuron-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are influenced by factors such as pH, temperature, and the presence of specific reagents.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of this compound into its constituent components.

Oxidation: Oxidative reactions involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reductive reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various hydrolysis and oxidation products, which can be further analyzed to understand the environmental fate and behavior of this compound .

Scientific Research Applications

Sulfometuron-methyl has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of sulfonylurea herbicides in different environmental conditions. In biology, it is used to investigate the effects of herbicides on plant growth and development. In medicine, this compound is studied for its potential use in developing new therapeutic agents. In industry, it is used for weed control in non-crop land, forestry, and roadside vegetation management .

Mechanism of Action

Sulfometuron-methyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. The inhibition of ALS leads to the disruption of protein synthesis and cell division, ultimately causing the death of the target plants .

Comparison with Similar Compounds

Sulfometuron-methyl is often compared to other ALS-inhibiting herbicides, such as diuron, hexazinone, and structurally related sulfonylureas (e.g., nicosulfuron, tribenuron-methyl). Key comparisons include physicochemical properties, environmental behavior, and interactions in mixtures.

Physicochemical Properties

| Property | This compound | Diuron | Hexazinone | Tribenuron-Methyl |

|---|---|---|---|---|

| Water Solubility (mg/L) | 10–70 (pH-dependent) | 35.6 | 33,000 | 274 |

| log Kow | 1.8–2.5 | 2.68 | 1.17 | 0.89 |

| pKa | 5.2 | Non-ionizable | 2.0 | 4.3 |

| DT₅₀ in Soil (days) | 12–25 | 30–90 | 30–60 | 6–40 |

Key Findings :

- Hexazinone exhibits exceptional hydrophilicity (Sw = 33,000 mg/L), enabling rapid leaching compared to this compound and diuron .

- This compound’s ionization (pKa 5.2) increases sorption in acidic soils (pH < 5.2), reducing mobility .

Environmental Behavior in Soil

Sorption and Leaching

| Compound | Koc (mL/g) | Leaching Potential | Dominant Sorption Sites |

|---|---|---|---|

| This compound | 54–120 | High | Organic matter (OM), clay |

| Diuron | 480–800 | Moderate | OM |

| Hexazinone | 30–60 | Very High | Minimal competition |

- In sandy soils (e.g., Quartzarenic Neosol), this compound leaching is amplified in commercial formulations due to competitive sorption with diuron and hexazinone, reaching depths of 30–35 cm .

- Hexazinone’s hydrophilicity reduces sorption competition, allowing it to dominate soil solution bioavailability in mixtures .

Degradation and Mineralization

- This compound’s degradation is primarily chemical (hydrolysis at sulfonylurea bridge) but shows microbial involvement in OM-rich soils .

- In mixtures, this compound’s mineralization increases by 15–20% in clay soils due to diuron-induced desorption from colloids .

- Hexazinone degrades faster in mixtures (DT₅₀ reduced by ~30%) due to reduced sorption .

Interactions in Herbicide Mixtures

Case Study :

- In Red Latosol (clay soil), this compound’s leaching depth increased from 20 cm (isolated) to 35 cm (ternary mixture) due to competitive displacement .

Cross-Reactivity and Structural Similarities

This compound shares structural motifs with other sulfonylureas, leading to cross-reactivity in immunoassays:

| Compound | Cross-Reactivity (%) | Structural Difference |

|---|---|---|

| Nicosulfuron | 100 (reference) | Pyrimidine substituent |

| This compound | 78 | Methyl benzoate group |

| Tribenuron-Methyl | 45 | Triazine ring |

Tables of Critical Data

Table 1: Comparative Leaching Depths in Quartzarenic Neosol (RQ)

| Formulation | Isolated S | S + H (Binary) | S + D + H (Ternary) |

|---|---|---|---|

| Commercial | 20 cm | 25 cm | 35 cm |

| Standard | 15 cm | 20 cm | 25 cm |

Table 2: Mineralization Rates in Clay vs. Sandy Soils

| Compound | Clay Soil Mineralization (%) | Sandy Soil Mineralization (%) |

|---|---|---|

| This compound | 56 (50 days) | <5 (50 days) |

| Hexazinone | 75 (30 days) | 40 (30 days) |

Source:

Biological Activity

Sulfometuron-methyl is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and certain grasses in various agricultural settings. It functions by inhibiting acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids, which are essential for plant growth. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different organisms, and relevant case studies.

This compound acts as an inhibitor of acetolactate synthase (ALS), which is vital for the biosynthesis of valine, leucine, and isoleucine in plants and some microorganisms. The herbicide's effectiveness is attributed to its ability to bind to the ALS enzyme, leading to growth inhibition in susceptible species.

Inhibition Studies

- Inhibition Concentrations : A study found that this compound completely inhibited the growth of 7 out of 28 tested methanococci strains at a concentration of 0.55 mM. The Ki values for ALS from sensitive and resistant strains varied significantly, indicating a strong correlation between ALS sensitivity and this compound efficacy .

Table 1: Ki Values for ALS from Different Methanococci Strains

| Strain | Ki Value (mM) |

|---|---|

| Methanococcus aeolicus | 0.0012 |

| Methanococcus maripaludis | 0.34 |

| Methanococcus voltae | >1.0 |

Human Case Studies

A notable case report discussed a near-fatal incident involving a 65-year-old patient who experienced acute respiratory failure and metabolic acidosis after self-poisoning with this compound. Despite literature suggesting lower toxicity levels in humans, this case highlighted significant clinical challenges and underscored the need for further research on the toxic effects of this herbicide .

Animal Studies

Research involving dietary exposure to this compound in rodents indicated no carcinogenic effects but revealed some toxicological impacts:

- Hematological Effects : Male mice fed high concentrations (7,500 ppm) exhibited reduced body weight gains. The overall no-observed-effect level (NOEL) was determined to be 1,000 ppm for male mice and 100 ppm for female mice based on clinical pathology findings .

- Developmental Toxicity : A teratology study showed no teratogenic effects at lower doses; however, at the highest dose (5,000 ppm), maternal toxicity was observed with reduced fetal weights .

Environmental Impact

This compound's environmental behavior is characterized by its adsorption to soil and potential off-site movement. Studies indicate that it can persist in drainage systems post-application, raising concerns about its impact on non-target ecosystems .

Table 2: Environmental Persistence Characteristics

| Parameter | Value |

|---|---|

| pKa | 5.2 |

| Solubility | Moderate |

| Soil Adsorption | High |

| Off-site Movement | Observed |

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying sulfometuron-methyl’s effects on plant growth parameters?

- Methodological Answer : Use controlled dose-response experiments with randomized block designs. Measure parameters like plant height, stem diameter, leaf area, and dry mass at regular intervals (e.g., weekly) over a defined period (e.g., 42 days). Include untreated controls and replicate treatments to account for biological variability. Regression analysis (e.g., linear coefficients for growth rates) is critical for quantifying dose-dependent trends .

- Data Example : In eucalyptus studies, this compound at 97.27 ± 2.58 cm (average height) showed increased growth rates (1.36 cm/day vs. 0.95 cm/day in controls) despite initial inhibition .

Q. How should researchers present this compound data to ensure reproducibility?

- Methodological Answer :

- Tables : Use Word tables with Roman numerals, clear titles (≤15 words), and footnotes explaining abbreviations. Include raw data (e.g., linear/angular regression coefficients, standard deviations) and statistical thresholds (e.g., p < 0.05) .

- Figures : Label axes with metric units (e.g., cm/day), and annotate dose-response curves to highlight trends (e.g., stem diameter vs. leaf area). Use color for clarity, as journals allow free color publication .

- Supplemental Material : Provide raw datasets, instrument calibration details, and extended regression tables to support main findings .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-dependent effects be resolved?

- Methodological Answer : Conduct comparative analysis using multiple endpoints. For example:

- Contradiction : Higher doses increased stem diameter but had no significant effect on plant height .

- Resolution : Perform multivariate regression to identify confounding variables (e.g., nutrient availability, light exposure). Validate via repeated trials with staggered application timings. Use ANOVA to isolate dose-specific effects from environmental interactions .

Q. What analytical methods validate this compound’s bioactivity in non-target species?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to quantify this compound residues in soil/plant tissues.

- Bioassays : Dose-response tests on model species (e.g., Arabidopsis) to compare inhibitory thresholds (IC50) with field data.

- Statistical Validation : Report means ± SEM and use t-tests to confirm significance between treated and control groups. Reference IUPAC guidelines for compound purity verification .

Q. How to integrate conflicting findings (e.g., growth inhibition vs. stimulation) into a cohesive mechanistic model?

- Methodological Answer :

- Literature Synthesis : Systematically review studies showing this compound as both a growth inhibitor (via acetolactate synthase suppression) and stimulator (via compensatory metabolic pathways) .

- Hypothesis Testing : Design experiments to measure enzymatic activity (e.g., ALS inhibition assays) alongside biomass accumulation. Use time-series RNA sequencing to identify stress-response genes activated at sublethal doses .

- Modeling : Develop kinetic models linking herbicide concentration to metabolic flux changes. Validate with in silico simulations (e.g., COPASI) .

Q. Data Contradiction & Analysis Guidelines

- Key Strategy : Always contextualize results with environmental variables (e.g., soil pH, temperature) and application methods (e.g., foliar vs. soil drench). For example, this compound’s growth-stimulating effect in eucalyptus was attributed to ripener-like physiological adjustments rather than classic inhibition .

- Reporting Standards : Disclose all negative results and use supplementary files to provide full statistical outputs (e.g., R² values, residual plots) to enable meta-analysis .

Properties

IUPAC Name |

methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3/h4-8H,1-3H3,(H2,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXMLEQEMNLCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034936 | |

| Record name | Sulfometuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid;, White solid. | |

| Record name | Sulfometuron methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In mg/kg at 25 °C: acetone 3300, acetonitrile 1800, ethyl acetate 650, diethyl ether 60, hexane <1, methanol 550, dichloromethane 15,000, dimethyl sulfoxide 32,000, octanol 140, toluene 240, In water, pH 5 buffer 6.42 ppm; pH 7 buffer 244 ppm; pH 8.6 buffer 12,500 ppm, In water, 244 mg/L at 25 °C | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 g/cu cm | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00006 [mmHg], 5.48X10-16 mm Hg at 25 °C | |

| Record name | Sulfometuron methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

74222-97-2 | |

| Record name | Sulfometuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74222-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfometuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074222972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfometuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulphonyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOMETURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLY5D60J1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

202 °C, 397.4-401 °F | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.